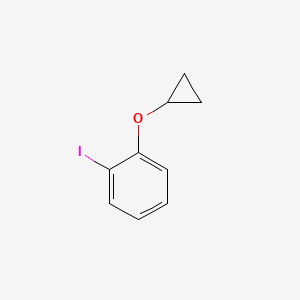

1-Cyclopropoxy-2-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyloxy-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTCTUAQNPBNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Cyclopropoxy 2 Iodobenzene

Strategies for Regioselective Carbon-Iodine Bond Formation in Aryl Cyclopropyl (B3062369) Ethers

The introduction of an iodine atom ortho to the cyclopropoxy group is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this regioselectivity.

Directed Ortho-Metalation and Electrophilic Iodination Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.org The oxygen atom of the cyclopropoxy group can act as a DMG, coordinating to an organolithium reagent, such as n-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with an electrophilic iodine source, such as molecular iodine (I₂), to afford 1-cyclopropoxy-2-iodobenzene with high regioselectivity. wikipedia.org The strength of the O-carbamate group as a DMG is particularly noteworthy, often surpassing other oxygen-based directing groups. nih.gov

The general principle involves the interaction of the DMG with a Lewis acidic organolithium species, which promotes deprotonation at the sterically accessible ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium compound then undergoes electrophilic substitution. wikipedia.org

Table 1: Key Features of Directed Ortho-Metalation

| Feature | Description |

| Directing Group | The cyclopropoxy group's oxygen atom acts as a Lewis base. wikipedia.org |

| Metalating Agent | Typically strong organolithium bases like n-BuLi, s-BuLi, or t-BuLi. harvard.edu |

| Electrophile | An iodine source such as molecular iodine (I₂). |

| Regioselectivity | High preference for ortho-substitution due to the directing effect. wikipedia.org |

Halogen Exchange and Oxidative Iodination Methodologies

Halogen exchange reactions, particularly the Finkelstein reaction, offer a route to aryl iodides from other aryl halides. union.edu While less direct for introducing iodine specifically at the ortho position to a cyclopropoxy group, it can be a viable strategy if a precursor like 1-cyclopropoxy-2-bromobenzene is available. The reaction typically involves treating the aryl bromide with an iodide salt, such as sodium iodide, often in the presence of a copper catalyst to facilitate the exchange. union.edu

Oxidative iodination provides another avenue for the direct iodination of arenes. These methods utilize an oxidizing agent to generate a more electrophilic iodine species in situ. mdpi.com Reagents like periodic acid or a combination of an oxidant (e.g., hydrogen peroxide, sodium percarbonate) and an iodine source (e.g., KI, I₂) can be employed. mdpi.comorgsyn.org The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring. For electron-rich arenes, such as those bearing a cyclopropoxy group, electrophilic aromatic substitution is generally directed to the ortho and para positions. acs.org Careful control of reaction conditions is necessary to favor the formation of the ortho-isomer.

Hypervalent Iodine Reagent-Mediated Syntheses of Aryl Iodides

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal oxidants in organic synthesis. scispace.comarkat-usa.orgrsc.org These compounds can be used to introduce iodine onto aromatic rings under mild conditions. acs.org For instance, diaryliodonium salts, a class of hypervalent iodine(III) compounds, can serve as arylating agents. arkat-usa.orgacs.org

The synthesis of aryl iodides can also be achieved through the reaction of arenes with hypervalent iodine reagents that act as electrophilic iodine sources. The reactivity of these reagents can be tuned by modifying their structure. rsc.org While a direct, one-step synthesis of this compound using a hypervalent iodine reagent for iodination has not been extensively detailed in the provided context, the general utility of these reagents in aryl iodide synthesis suggests their potential applicability. acs.org

Stereoselective Introduction of the Cyclopropoxy Moiety onto Aryl Scaffolds

The formation of the cyclopropoxy ether linkage is the other crucial transformation in the synthesis of this compound.

Cyclopropanation Reactions for Ether Formation

One of the most direct methods for forming the cyclopropyl ether is through the cyclopropanation of a corresponding vinyl ether. A two-step sequence involving the vinylation of a phenol (B47542) followed by cyclopropanation is a common strategy. acs.orgnih.gov For instance, 2-iodophenol (B132878) can be converted to 2-iodovinylbenzene, which can then undergo cyclopropanation using reagents like diazomethane (B1218177) in the presence of a palladium catalyst or via a Simmons-Smith type reaction. nih.gov

Transition-metal-catalyzed cyclopropanation of aryl vinyl ethers offers another efficient route. researchgate.net Various catalysts, including those based on rhodium, copper, and palladium, have been employed for this transformation. organic-chemistry.org Iodobenzene has also been shown to catalyze the oxidative cyclization of Michael adducts to form highly functionalized cyclopropanes. researchgate.net

Table 2: Common Cyclopropanation Methods

| Method | Reagents | Key Features |

| Simmons-Smith | Diiodomethane (CH₂I₂), Zinc-Copper couple | Forms a zinc carbenoid, stereospecific. nih.gov |

| Catalytic | Diazo compounds, Transition metal catalyst (e.g., Rh, Cu, Pd) | Versatile, can be made enantioselective. researchgate.netorganic-chemistry.org |

| From Alkenylation-Cyclopropanation | Alkenylation of phenol followed by cyclopropanation. acs.orgnih.gov | Two-step sequence, good for substituted phenols. acs.orgnih.gov |

Alkylation and Etherification Protocols for Cyclopropoxy Group Incorporation

The Williamson ether synthesis, a classical method for forming ethers, can be applied to the synthesis of this compound. This involves the reaction of the sodium or potassium salt of 2-iodophenol with a cyclopropyl halide, such as cyclopropyl bromide. nih.gov However, cyclopropyl halides are often poor electrophiles in SN2 reactions, and forcing conditions may be required, which can lead to side reactions. nih.gov

Modern cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, have been adapted for etherification. The Chan-Lam coupling, a copper-catalyzed reaction, allows for the O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate. nih.gov This method offers good functional group tolerance and proceeds under relatively mild conditions. nih.gov Alkylation of 2-iodophenol with a suitable cyclopropylating agent under palladium or copper catalysis is another viable approach. scholaris.ca

Catalytic and Stoichiometric Approaches to this compound Synthesis

The formation of the cyclopropoxy ether on an iodinated benzene (B151609) ring can be achieved through both catalytic and stoichiometric methods. The choice of method often depends on factors such as the availability of starting materials, desired yield, and tolerance to various functional groups.

A common precursor for these syntheses is 2-iodophenol, which provides the foundational structure onto which the cyclopropyl group is introduced. The synthesis of this compound involves the etherification of 2-iodophenol with a suitable cyclopropylating agent.

One of the most established stoichiometric methods for ether synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of this compound synthesis, 2-iodophenol would be treated with a base such as potassium carbonate, followed by the addition of a cyclopropyl halide, like cyclopropyl bromide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) under reflux conditions.

Another stoichiometric approach is the Mitsunobu reaction, which allows for the etherification of phenols with alcohols under mild conditions. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the phenol. For the synthesis of this compound, this would involve reacting 2-iodophenol with cyclopropanol (B106826) in the presence of the Mitsunobu reagents.

Transition metal catalysis has revolutionized the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. The most prominent of these are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. acs.org

The Ullmann condensation is a classical method for forming aryl ethers, which traditionally required harsh reaction conditions. organic-chemistry.org Modern advancements, however, have led to the development of catalytic systems that operate under milder conditions. In a typical Ullmann-type reaction for the synthesis of this compound, 2-iodophenol would be coupled with cyclopropanol in the presence of a copper catalyst, such as copper(I) iodide (CuI), a base, and often a ligand. acs.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl ethers. libretexts.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this would entail the reaction of 2-iodophenol with cyclopropanol using a palladium precursor, such as Pd(OAc)₂, and a suitable phosphine ligand. nih.gov The general reactivity order for the aryl halide in Buchwald-Hartwig couplings is Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com

The following table provides a comparative overview of these synthetic methods for the preparation of aryl ethers, which are applicable to the synthesis of this compound.

Table 1: Comparison of Synthetic Methods for Aryl Ether Formation

| Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Key Advantages |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | None | K₂CO₃ | DMF/Acetone | 60-100 | Simple, cost-effective |

| Mitsunobu Reaction | PPh₃, DEAD | - | THF | Room Temp. | Mild conditions |

| Ullmann Condensation | CuI | Cs₂CO₃/K₃PO₄ | Toluene/Dioxane | 80-120 | High selectivity |

| Buchwald-Hartwig Etherification | Pd(OAc)₂/Pd₂(dba)₃ | NaOtBu/Cs₂CO₃ | Toluene/Dioxane | 80-110 | Broad substrate scope |

For the synthesis of sterically hindered ortho-substituted biaryl ethers, such as this compound, the choice of a bulky and electron-rich phosphine ligand is often critical. beilstein-journals.org Bulky ligands can promote the formation of monoligated palladium species, which are believed to be the active catalytic species in many cross-coupling reactions. Electron-rich ligands, on the other hand, can facilitate the rate-determining oxidative addition step of the aryl halide to the palladium(0) center.

A variety of phosphine ligands have been developed and utilized in palladium-catalyzed C-O bond formation. These range from simple trialkyl- and triarylphosphines to more complex biarylphosphine ligands and N-heterocyclic carbenes (NHCs). The electronic and steric properties of these ligands can be fine-tuned by modifying their substituents. nih.gov For instance, the introduction of bulky groups like tert-butyl or adamantyl on the phosphorus atom can significantly enhance catalytic activity. researchgate.net

The development of biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the scope of palladium-catalyzed cross-coupling reactions. libretexts.org These ligands are characterized by a phosphorus atom attached to two aryl rings that are connected by a C-C bond, creating a rigid and bulky framework. The steric hindrance provided by these ligands can facilitate the reductive elimination step, which is often the turnover-limiting step in C-O bond formation.

The following table presents a selection of phosphine ligands commonly used in palladium-catalyzed C-O coupling reactions and their general characteristics.

Table 2: Selected Phosphine Ligands for Palladium-Catalyzed C-O Coupling

| Ligand | Type | Key Features |

|---|---|---|

| P(t-Bu)₃ | Monodentate, Alkyl | Very electron-rich, bulky |

| P(o-tolyl)₃ | Monodentate, Aryl | Moderately bulky |

| XPhos | Biarylphosphine | Bulky, electron-rich |

| SPhos | Biarylphosphine | Bulky, electron-rich |

| RuPhos | Biarylphosphine | Bulky, electron-rich |

| BrettPhos | Biarylphosphine | Very bulky, electron-rich |

The optimization of a catalytic system for the synthesis of this compound would involve screening a variety of these ligands in combination with different palladium precursors, bases, and solvents to identify the conditions that provide the highest yield and purity of the desired product. The steric hindrance posed by the ortho-iodo substituent and the cyclopropoxy group would likely necessitate the use of a highly effective and sterically demanding ligand.

Reactivity Profiles and Mechanistic Investigations of 1 Cyclopropoxy 2 Iodobenzene

Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Cyclopropoxy-2-iodobenzene

Palladium catalysts are central to many modern synthetic methodologies. The reactivity of this compound in several key palladium-catalyzed reactions is detailed below.

Suzuki-Miyaura Coupling: Mechanistic Insights and Substrate Scope

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

The catalytic cycle begins with the oxidative addition of the aryl iodide, this compound, to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgchemrxiv.org The presence of a base is crucial; it reacts with the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. wikipedia.org This boronate complex then undergoes transmetalation with the palladium(II) intermediate, where the organic group from the boron is transferred to the palladium center. rsc.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. mdpi.com

The substrate scope for Suzuki-Miyaura coupling is broad, accommodating a wide range of organoboron reagents and aryl halides with various functional groups. mdpi.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acid |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Alkenylboronic acid |

This table represents typical conditions and may be varied for specific substrates like this compound.

Stille Coupling: Transmetalation Pathways and Stereo/Regioselectivity

The Stille coupling reaction joins an organohalide with an organotin compound, catalyzed by palladium. openochem.org This reaction is known for its mild conditions and tolerance of a wide array of functional groups. chem-station.com The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. openochem.org

A key step in the Stille reaction is transmetalation, which is often the rate-determining step. chem-station.com The mechanism can be associative, where the organostannane coordinates to the palladium complex before ligand exchange. wikipedia.org Additives like lithium chloride can accelerate the reaction by promoting this transmetalation process. chem-station.comlibretexts.org The rate of transfer of the organic group from tin generally follows the order: alkynyl > alkenyl > aryl > allyl > alkyl. chem-station.com

The stereochemistry of alkenylstannanes is typically retained throughout the reaction, allowing for the stereoselective synthesis of complex molecules. The regioselectivity is dictated by the position of the tin moiety on the coupling partner.

Table 2: Factors Influencing Stille Coupling

| Factor | Influence | Details |

|---|---|---|

| Ligand | Reaction Rate & Stability | Bulky, electron-rich phosphine (B1218219) ligands often enhance catalytic activity. |

| Additives | Rate Acceleration | Cu(I) salts can act as ligand scavengers, while LiCl can promote transmetalation. chem-station.comlibretexts.org |

| Solvent | Polarity & Coordination | Polar aprotic solvents like THF or DMF are commonly used. |

Negishi Coupling: Zincate Reactivity and Catalyst Design

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes. wikipedia.orgnumberanalytics.com A significant advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc compounds. numberanalytics.com The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Organozinc reagents can exist as RZnX or R₂Zn, and they readily undergo transmetalation with the palladium(II) intermediate. acs.org The formation of zincate species, by the addition of salts like LiCl, can enhance the reactivity of the organozinc reagent. illinois.edu These additives can break up aggregates and generate more reactive monomeric zincate species. illinois.edu

Catalyst design in Negishi coupling often focuses on the choice of ligand. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective in promoting both the oxidative addition and reductive elimination steps. nih.gov For some substrates, bidentate phosphine ligands like dppf have shown high activity. acs.org

Table 3: Common Catalyst Systems for Negishi Coupling

| Palladium Source | Ligand | Typical Substrates |

|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl bromides/chlorides with functional groups. nih.gov |

| PdCl₂(dppf) | dppf | Aryl bromides with primary/secondary alkylzinc reagents. acs.org |

Sonogashira Coupling: Copper Co-catalysis and Alkynyl Partner Scope

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex, with a copper(I) salt, such as CuI, acting as a co-catalyst. organic-chemistry.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs, followed by transmetalation and reductive elimination. libretexts.org In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. wikipedia.org This copper acetylide is the active species that undergoes transmetalation with the Pd(II) intermediate, a step that significantly increases the reaction rate. wikipedia.org While the copper co-catalyst is common, copper-free Sonogashira protocols have also been developed. researchgate.net

The scope of alkynyl partners is broad and includes aryl, heteroaryl, and alkyl-substituted alkynes. organic-chemistry.org The reaction conditions are generally mild, often performed at room temperature with a mild base like an amine, which can also serve as the solvent. mdpi.com

Table 4: Key Components in Sonogashira Coupling

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Main Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | Activates Alkyne | CuI wikipedia.org |

| Base | Deprotonates Alkyne | Et₃N, piperidine, pyrrolidine |

| Ligand | Stabilizes Pd Center | PPh₃, N-Heterocyclic Carbenes (NHCs) libretexts.org |

Buchwald-Hartwig Amination: Amine Nucleophile Diversity and Catalyst Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a vital tool for the synthesis of aryl amines. libretexts.org

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then reacts with the amine, and after deprotonation by the base, a palladium amide intermediate is formed. wikipedia.org Reductive elimination from this intermediate yields the arylamine product and regenerates the Pd(0) catalyst. libretexts.org

A key feature of the Buchwald-Hartwig amination is its broad scope with respect to the amine nucleophile. Primary and secondary alkylamines and arylamines, as well as a range of other nitrogen-containing compounds like amides and carbamates, can be used. organic-chemistry.org The development of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos, BrettPhos) has been critical to expanding the substrate scope and improving reaction efficiency, allowing for the coupling of even less reactive aryl chlorides under milder conditions. researchgate.netacs.org

Table 5: Generations of Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Generation | Ligand Type | Amine Scope | Aryl Halide Scope |

|---|---|---|---|

| First Generation | Monodentate (e.g., P(o-tolyl)₃) | Secondary amines. wikipedia.org | Aryl bromides & iodides. wikipedia.org |

| Bulky, Electron-Rich | Monodentate (e.g., XPhos, SPhos) | Primary & secondary amines, amides. | Aryl chlorides, bromides, iodides. |

| Bidentate | (e.g., BINAP, dppf) | Varied, often for specific substrates. | Aryl bromides, iodides, triflates. |

Other Transition Metal-Catalyzed Transformations of this compound

While palladium catalysis is predominant, other transition metals can also be employed to functionalize this compound. These metals can offer alternative reactivity and selectivity. For instance, copper-catalyzed Ullmann-type reactions can be used for C-O or C-N bond formation. Nickel catalysts are sometimes used as a more economical alternative to palladium in reactions like Negishi and Sonogashira couplings. wikipedia.orgwikipedia.org Furthermore, metals like gold, silver, and rhodium are known to catalyze various cycloisomerization and addition reactions, although specific examples involving this compound are less commonly reported. nih.govacs.org The exploration of different transition metals continues to be an active area of research to develop more sustainable and efficient synthetic methods. mdpi.com

Copper-Catalyzed Carbon-Heteroatom Bond Formations

Copper-catalyzed reactions represent a cornerstone in the functionalization of aryl halides, and this compound serves as a viable substrate for such transformations, primarily through Ullmann-type couplings. These reactions facilitate the formation of carbon-heteroatom bonds, which are integral to the synthesis of numerous complex organic molecules. nih.gov

The Ullmann condensation, a classic copper-mediated reaction, enables the formation of C-O and C-N bonds. nih.govmdpi.com In the context of this compound, this typically involves the coupling with alcohols, phenols, or amines in the presence of a copper catalyst, often at elevated temperatures. nih.govacs.org While specific studies on this compound are not extensively detailed in the provided results, the general mechanism for aryl iodides involves the reaction with a copper catalyst to form an organocopper intermediate. slideshare.net This intermediate then reacts with the heteroatom-containing nucleophile to yield the desired product. The efficiency and selectivity of these reactions can be influenced by the choice of copper source (e.g., CuI, Cu2O), ligands, base, and solvent. nih.govmdpi.com

The Buchwald-Hartwig amination, though more commonly associated with palladium catalysis, can also be achieved using copper catalysts for the formation of C-N bonds. jk-sci.comwikipedia.org This reaction provides a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The general catalytic cycle, whether palladium or copper-catalyzed, involves the oxidative addition of the aryl halide to the metal center, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com The steric hindrance imposed by the ortho-cyclopropoxy group in this compound might necessitate specific ligand systems to facilitate efficient coupling.

| Reaction Type | General Catalyst/Reagents | Bond Formed | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper(I) salts (e.g., CuI), Base | C-O, C-N | Typically requires elevated temperatures; ligand choice can be crucial. nih.govacs.org |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts, Ligands (e.g., phosphines), Base | C-N | Versatile for a wide range of amines and aryl halides. jk-sci.comwikipedia.org |

Nickel-Catalyzed Reactions and Reductive Coupling Processes

Nickel catalysis offers a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. nih.gov this compound can participate in various nickel-catalyzed transformations, including reductive cross-coupling processes that form carbon-carbon bonds. oaepublish.com These reactions typically employ a stoichiometric reductant, such as zinc or manganese powder, to facilitate the catalytic cycle. oaepublish.comresearchgate.net

Reductive cross-coupling reactions enable the coupling of two different electrophiles, a significant advantage in synthetic chemistry. oaepublish.com For this compound, this could involve coupling with another aryl halide or an alkyl halide. The generally accepted mechanism for nickel-catalyzed reductive coupling between an aryl halide and an alkyl halide involves the initial oxidative addition of one of the halides to a Ni(0) species. oaepublish.comresearchgate.net A subsequent single-electron transfer (SET) from the resulting Ni(II) intermediate or direct reduction by the metal reductant generates a radical species from the second halide. This radical then combines with the nickel complex, followed by reductive elimination to furnish the cross-coupled product. nih.gov

The substrate scope for these reactions is broad, and the choice of ligand is critical for achieving high efficiency and selectivity. researchgate.net Bipyridine and phenanthroline-type ligands are commonly employed in these systems. oaepublish.com The reaction conditions, including the choice of reductant and solvent, also play a significant role in the outcome of the reaction. nsf.gov

| Reaction | Catalyst System | Reactant 2 | Product Type | Mechanistic Feature |

|---|---|---|---|---|

| Reductive Cross-Coupling | Ni(0) catalyst, Ligand (e.g., bipyridine), Reductant (e.g., Zn, Mn) | Alkyl or Aryl Halide | Aryl-Alkyl or Biaryl | Involves Ni(0)/Ni(I)/Ni(II)/Ni(III) intermediates and radical species. oaepublish.comnih.gov |

Non-Catalytic and Radical-Mediated Transformations of this compound

Beyond metal-catalyzed processes, this compound can undergo transformations driven by other reactive intermediates, such as those involved in nucleophilic aromatic substitution and radical reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org The cyclopropoxy group is generally considered electron-donating, which would deactivate the ring towards traditional SNAr. unl.pt Therefore, direct SNAr reactions on this compound, where the iodo group is displaced by a nucleophile without a catalyst, are expected to be challenging under standard conditions. juniperpublishers.com The presence of the electron-donating cyclopropoxy group would destabilize the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. libretexts.org

Radical Functionalization and Aryl Radical Intermediates

The carbon-iodine bond in this compound is susceptible to homolytic cleavage to generate an aryl radical. This can be initiated by various methods, including photolysis, radical initiators, or single-electron transfer (SET) from a reductant. nih.govresearchgate.net Once formed, the 2-cyclopropoxyphenyl radical is a highly reactive intermediate that can participate in a range of transformations.

A common fate of such aryl radicals is intramolecular cyclization if a suitable tethered unsaturation is present. For example, if the cyclopropoxy group were replaced by an allyloxy group, the resulting aryl radical could undergo cyclization. conicet.gov.arresearchgate.net In the absence of such intramolecular traps, the aryl radical can be intercepted by other reagents. For instance, it can add to carbon monoxide to form an acyl radical, which can then be trapped by a nucleophile. nih.gov It can also be trapped by radical acceptors or participate in hydrogen atom abstraction. nih.gov The generation of aryl radicals from aryl iodides can also be facilitated by transition metals like palladium under photoirradiation or by other SET reagents. nih.govrsc.org These radical processes offer synthetic routes that are complementary to traditional ionic pathways. rsc.org

| Transformation | Initiation Method | Key Intermediate | Potential Products |

|---|---|---|---|

| Radical Cyclization | Radical initiator (e.g., AIBN), Photolysis | Aryl radical | Cyclized products (if suitable tether is present) conicet.gov.arresearchgate.net |

| Radical Carbonylation | CO, Radical initiator | Acyl radical | Carboxylic acid derivatives nih.gov |

| Reductive Dehalogenation | Reducing agent (e.g., n-Bu3SnH) | Aryl radical | Cyclopropoxybenzene |

Influence of the Cyclopropoxy Group on Reaction Selectivity and Kinetics

The cyclopropoxy group exerts a significant influence on the reactivity of the aromatic ring through a combination of steric and electronic effects.

Steric and Electronic Directing Effects of the Cyclopropoxy Moiety

The cyclopropoxy group, being an ether, is an ortho-, para-directing group due to the electron-donating nature of the oxygen atom, which can stabilize the intermediates formed during electrophilic aromatic substitution through resonance. However, in the context of reactions involving the ortho-iodo substituent, its steric bulk becomes a major consideration. The three-membered cyclopropyl (B3062369) ring, while small, has a distinct spatial requirement that can hinder the approach of reagents to the ortho position. vulcanchem.com This steric hindrance can affect the kinetics of reactions, potentially requiring more forcing conditions or specialized catalysts to achieve efficient transformation. vulcanchem.com

Electronically, the cyclopropoxy group is considered electron-donating, which can influence the electron density of the aromatic ring and the reactivity of the C-I bond. unl.pt This electron-donating character can impact the oxidative addition step in metal-catalyzed cross-coupling reactions. The precise electronic nature of the cyclopropyl group itself is complex, exhibiting some properties akin to a double bond, which can allow for conjugation with adjacent π-systems. unl.pt This can subtly modulate the electronic properties of the aryl ring compared to a simple alkoxy group.

Cyclopropyl Ring Strain Effects on Aryl Iodide Reactivity

The chemical behavior of the aryl iodide bond in this compound is profoundly shaped by the neighboring cyclopropoxy substituent. The cyclopropane (B1198618) ring is notable for its significant ring strain, which bestows unique electronic characteristics upon the molecule. For more than nine decades, it has been understood that the molecular orbitals of a cyclopropyl group can engage in conjugation with adjacent p-orbitals or π-systems. unl.pt This electronic interaction enables the cyclopropyl group to function as an efficient electron-donating group, which in turn activates the phenyl ring to which it is attached. unl.pt

This donation of electron density has significant implications for the reactivity of the carbon-iodine (C-I) bond. The enhanced electron density within the aromatic ring, a result of hyperconjugation with the cyclopropyl group, can alter the bond's reactivity in various chemical transformations. unl.pt For example, the efficiency of transition metal-catalyzed cross-coupling reactions is heavily dependent on the reactivity of the aryl halide's C-X bond (in this instance, C-I). unl.pt The electron-donating character of the cyclopropoxy group can influence the critical oxidative addition step within catalytic cycles that utilize catalysts based on palladium or nickel. unl.ptresearchgate.net

Moreover, the presence of a cyclopropyl group on an aromatic ring lowers its oxidation potential, rendering the molecule more prone to reactions proceeding via a single-electron transfer (SET) mechanism. unl.pt The generation of an aryl radical cation through oxidation is a pivotal step in a variety of functionalization reactions. rsc.org In arylcyclopropanes, this process can culminate in either the functionalization of a C-H bond or in ring-opening reactions, the latter being driven by the release of the inherent ring strain. rsc.org In the specific case of this compound, the close arrangement of the electron-rich cyclopropoxy group and the iodine atom establishes a sterically crowded environment that also affects its reactivity. vulcanchem.com The reactivity profile of the aryl iodide is ultimately determined by the balance between these steric factors and the electronic effects stemming from the strained ring.

Intramolecular Cyclization Pathways and Preferences

The distinct architecture of this compound, which places a nucleophilic oxygen atom in close proximity to an electrophilic carbon atom bearing an iodine, makes it an excellent substrate for intramolecular cyclization. These reactions typically proceed to form more stable heterocyclic structures, with the specific pathway being highly contingent on the employed reaction conditions and reagents.

A significant cyclization pathway leads to the formation of seven-membered rings, particularly derivatives of dibenzo[b,f]oxepine. semanticscholar.orgmdpi.com The synthesis of this scaffold can be accomplished through several strategies, frequently involving transition-metal catalysis. For instance, palladium-catalyzed domino reactions commencing with 2-iodo-aryl ethers can yield the dibenzo[b,f]oxepine core via a sequence of intermolecular arylation followed by intramolecular cyclo-condensation. rsc.org Although this specific example does not use this compound, it demonstrates a feasible transformation for its derivatives. A one-pot, transition-metal-free synthesis of substituted dibenzo[b,f]oxepines has also been reported, which proceeds through a cascade of nucleophilic aromatic substitution and Knoevenagel condensation. nih.gov

Radical cyclizations provide another key mechanistic avenue. Samarium(II) iodide (SmI2) is a potent reagent for initiating such transformations. The reductive cyclization of 1-(allyloxy)-2-iodobenzene, for instance, occurs swiftly in the presence of SmI2–amine–H2O systems. acs.org While the substrate here is an allyl ether, the fundamental concept of reductively cyclizing an aryl iodide onto a tethered functional group is broadly applicable. Mechanistic investigations of SmI2-mediated reactions indicate they can occur through ketyl-type radical intermediates or via an anionic carbon-carbon bond-forming process. acs.org

The preference for a specific cyclization pathway, such as endo versus exo cyclization, can be dictated by the substrate's geometry and the reaction conditions. In studies concerning the bromo-cyclization of cyclopropyl amides, the regiochemical outcome was found to be contingent on the substitution pattern of the cyclopropyl ring, selectively affording either oxazines (endo-cyclization) or oxazolines (exo-cyclization). mdpi.com This principle of substrate control is vital for predicting the products of intramolecular reactions involving structurally complex molecules like this compound.

The following interactive table summarizes potential intramolecular cyclization reactions based on analogous chemical systems.

| Starting Material Type | Reagent/Catalyst | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Iodo-aryl ethers & 2-Formylphenylboronic acids | Palladium catalyst | Dibenzo[b,d]oxepines | Domino C-C coupling/Cyclo-condensation | rsc.org |

| Salicylaldehydes & 2-Nitrotoluene derivatives | Base (e.g., piperidine) | Dibenzo[b,f]oxepines | Nucleophilic aromatic substitution/Knoevenagel condensation | nih.gov |

| 1-(Allyloxy)-2-iodobenzene | SmI₂–amine–H₂O | Dihydrofuranobenzofuran | Reductive radical cyclization | acs.org |

| Alkynylamides / Alkynyl carboxylic acids | PIFA (Phenyliodonium bis(trifluoroacetate)) | Pyrrolidinones / Lactones | Electrophilic cyclization | acs.org |

| 1,2-Substituted cyclopropyl amides | DBH (1,3-dibromo-5,5-dimethylhydantoin) / Sulfide catalyst | Oxazines | Halogen-induced endo-cyclization | mdpi.com |

| 1,1-Substituted cyclopropyl amides | DBH / Sulfide catalyst | Oxazolines | Halogen-induced exo-cyclization | mdpi.com |

Strategic Applications of 1 Cyclopropoxy 2 Iodobenzene in Advanced Organic Synthesis

Construction of Complex Biologically Relevant Scaffolds and Heterocyclic Systems

The 1-cyclopropoxy-2-iodobenzene framework is an excellent starting point for the synthesis of intricate molecules of biological and pharmaceutical interest. The ortho-disubstituted pattern is particularly amenable to intramolecular reactions, leading to the formation of various heterocyclic systems.

Synthesis of Aryl Ether Motifs with Controlled Substitution

Aryl ether motifs are prevalent in numerous natural products and drug candidates. This compound serves as a key precursor for more elaborate aryl ethers, where the iodine atom acts as a reactive site for introducing molecular complexity via cross-coupling reactions. The cyclopropoxy group, while generally stable, can influence the reactivity of the aromatic ring and the stereochemical outcome of reactions.

Palladium-catalyzed cross-coupling reactions are a primary tool for modifying the this compound core. For instance, Sonogashira coupling with terminal alkynes introduces an alkynyl group at the 2-position, which can be a precursor for further transformations. rsc.orgnih.govwright.eduresearchgate.netnih.gov Similarly, Buchwald-Hartwig amination allows for the introduction of nitrogen-based functional groups, a common step in the synthesis of pharmacologically active compounds. acs.orgwikipedia.orgacsgcipr.orgpearson.com The presence of the ortho-alkoxy group can influence reaction outcomes, with some studies on related ortho-substituted iodoarenes showing that such substituents can affect reaction yields and catalyst efficiency. richmond.edunih.gov

Regioselective Introduction of Functional Groups for Drug-like Molecules

Regioselectivity is crucial in the synthesis of drug-like molecules to ensure proper interaction with biological targets. The structure of this compound inherently directs functionalization. The carbon-iodine bond is the most reactive site for transformations like Suzuki, Heck, and Sonogashira couplings, allowing for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds exclusively at the C-2 position. thieme-connect.com

Furthermore, the cyclopropoxy group can act as a directing group in ortho-lithiation reactions. youtube.combaranlab.orgorganic-chemistry.orgwikipedia.org Treatment with a strong base like n-butyllithium could potentially deprotonate the C-6 position, creating a new nucleophilic site for reaction with various electrophiles. This directed metalation offers a complementary strategy to cross-coupling, enabling functionalization at a different position on the ring with high regiocontrol.

A particularly powerful application is in the synthesis of benzofurans. mdpi.comnih.govnih.gov A common strategy involves the palladium-catalyzed coupling of a 2-iodophenol (B132878) derivative with a terminal alkyne, followed by an intramolecular cyclization. acs.org In this context, this compound could first undergo a reaction to convert the iodine to another functional group, which is then followed by a cyclization step involving the cyclopropoxy moiety, or the cyclopropoxy group could influence a cyclization involving adjacent substituents. For example, a Sonogashira coupling of this compound with a terminal alkyne, followed by subsequent manipulation, can lead to precursors for cyclization into substituted benzofuran (B130515) scaffolds. beilstein-journals.org

| Reaction Type | Reagents | Potential Product Type | Significance |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-1-cyclopropoxybenzene | Forms C-C bonds; creates biaryl structures. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 1-Cyclopropoxy-2-alkynylbenzene | Introduces alkyne functionality for further synthesis. rsc.orgnih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | N-Aryl-2-cyclopropoxyaniline | Forms C-N bonds; key for many pharmaceuticals. acs.orgwikipedia.org |

| Heck Coupling | Alkene, Pd catalyst, Base | 1-Cyclopropoxy-2-alkenylbenzene | Forms C-C bonds with alkenes. richmond.edu |

| Directed ortho-Lithiation | 1. n-BuLi 2. Electrophile (E⁺) | 1-Cyclopropoxy-2-iodo-6-E-benzene | Functionalizes the C-6 position regioselectively. baranlab.org |

Role as a Precursor in Convergent Multi-Step Total Synthesis

In complex total synthesis, a convergent approach, where different fragments of the target molecule are synthesized separately and then combined, is often more efficient than a linear sequence. numberanalytics.com this compound is an ideal fragment for such strategies due to its defined structure and reactive handle. chemrxiv.orgrsc.org

Integration into Divergent Synthetic Pathways

Conversely, this compound is also valuable in divergent synthesis, where a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.orgacs.orgnih.gov Starting from this single precursor, a variety of coupling partners can be introduced at the iodine position. Each of these new intermediates can then undergo further, distinct transformations. For example, a Suzuki coupling could introduce different aryl groups, and each of these biaryl compounds could then be subjected to different cyclization conditions or further functionalization, rapidly generating a diverse set of complex molecules from a single starting material. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

| Step 1 (Common) | Step 2 (Divergent Pathway A) | Step 2 (Divergent Pathway B) | Step 2 (Divergent Pathway C) |

|---|---|---|---|

| This compound + Coupling Partner via Pd-catalysis | Partner A: Phenylboronic acid | Partner B: 4-Aminophenylboronic acid | Partner C: Ethynyltrimethylsilane |

| → Intermediate A (Biaryl) → Further cyclization | → Intermediate B (Amino-biaryl) → N-acylation | → Intermediate C (Alkynyl) → Click chemistry |

Stereochemical Control and Diastereoselective Synthesis

Achieving stereochemical control is a central challenge in organic synthesis. While this compound itself is achiral, it can participate in reactions that create new stereocenters. The steric bulk of the ortho-cyclopropoxy group can influence the stereochemical outcome of reactions. In transition-metal-catalyzed cross-coupling reactions, the use of chiral ligands on the metal center can induce enantioselectivity, leading to the formation of one enantiomer of a chiral product over the other. nih.gov For example, an asymmetric Suzuki or Heck coupling could generate a product with axial chirality or a new stereocenter on the coupled substituent. While specific examples involving this compound are not prominent, the principles of asymmetric catalysis are broadly applicable to such aryl iodide substrates. nih.govbohrium.com

Development of Novel Synthetic Methodologies via this compound Intermediates

Beyond its use as a building block, this compound is a potential substrate for the development of new synthetic reactions, particularly in the field of hypervalent iodine chemistry. nsf.govorganic-chemistry.orgacs.orgarkat-usa.org Oxidation of the iodine atom in this compound can generate iodine(III) or iodine(V) species. These hypervalent iodine reagents are powerful, metal-free oxidants capable of mediating a wide range of transformations. beilstein-journals.org

For example, oxidation with an agent like m-chloroperbenzoic acid (mCPBA) could produce a (diacetoxyiodo) or similar iodine(III) derivative in situ. beilstein-journals.orgresearchgate.net The presence of the ortho-cyclopropoxy group could stabilize or modify the reactivity of this hypervalent iodine center. Such intermediates could be explored for novel intramolecular reactions, such as oxidative cyclizations where the cyclopropoxy group or an adjacent substituent participates in ring formation. The development of catalytic cycles where the iodoarene is oxidized and then regenerated would represent a significant advance in green chemistry. nsf.govresearchgate.net Studies on related iodoarenes have shown that ortho-substituents can be crucial for the successful synthesis and reactivity of these hypervalent species. nsf.govacs.orgresearchgate.net

Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, offer a powerful approach to molecular complexity by enabling the formation of multiple chemical bonds in a single synthetic operation. wikipedia.orgmdpi.com These processes are highly valued for their atom and step economy. wikipedia.org The design of cascade sequences often relies on the strategic placement of reactive functional groups that can trigger a series of intramolecular transformations.

In principle, this compound is an attractive candidate for cascade reactions. The iodo group can serve as a precursor for organometallic intermediates via oxidative addition to a transition metal catalyst, such as palladium or copper. mdpi.comCurrent time information in Bangalore, IN. This could be followed by a coupling reaction, which could then set the stage for a subsequent cyclization or rearrangement involving the cyclopropoxy moiety. For instance, a palladium-catalyzed process could initiate a sequence of C-H activation and annulation. libretexts.org However, specific, documented examples of this compound undergoing such a cascade process are not readily found in the peer-reviewed literature.

Computational and Theoretical Investigations of 1 Cyclopropoxy 2 Iodobenzene and Its Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, like molecules. scispace.comaps.org It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 1-cyclopropoxy-2-iodobenzene, DFT can be used to calculate its geometry, electronic distribution, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. msu.edunumberanalytics.com The energy and spatial distribution of these orbitals are key to predicting how a molecule will react.

HOMO: The HOMO is the outermost orbital containing electrons. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the cyclopropoxy group, reflecting the electron-donating nature of the ether group. The iodine atom, being electron-withdrawing, would have less influence on the HOMO.

LUMO: The LUMO is the lowest energy orbital without electrons. In this compound, the LUMO is anticipated to be centered on the C-I bond, specifically the antibonding σ* orbital. This makes the carbon atom attached to the iodine susceptible to nucleophilic attack and facilitates reactions involving the cleavage of the C-I bond, such as cross-coupling reactions. ethz.ch

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The presence of both an electron-donating cyclopropoxy group and an electron-withdrawing iodine atom likely results in a relatively small HOMO-LUMO gap, suggesting a versatile reactivity profile.

A hypothetical FMO analysis for a related aryl iodide is presented below:

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the aromatic ring and ether oxygen |

| LUMO | -1.2 | Primarily located on the C-I antibonding orbital |

| HOMO-LUMO Gap | 7.3 | Indicates moderate reactivity |

This table is illustrative and based on general principles of FMO theory as applied to similar molecules. Actual values for this compound would require specific DFT calculations.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the EPS map would likely show:

Negative Potential: Concentrated around the oxygen atom of the cyclopropoxy group and on the aromatic ring, particularly at the ortho and para positions relative to the electron-donating cyclopropoxy group.

Positive Potential: A region of significant positive potential, known as a σ-hole, would be located on the outer side of the iodine atom along the C-I bond axis. researchgate.netacs.org This positive region makes the iodine atom an effective halogen bond donor. The carbon atom bonded to the iodine would also exhibit some positive character, making it an electrophilic site.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Mechanistic Probing via Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. ethz.chacs.org By modeling the energies of reactants, products, intermediates, and transition states, chemists can gain a deep understanding of how a reaction proceeds.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. acs.org Computational chemists can locate and characterize the geometry and energy of transition states, providing crucial insights into the feasibility of a proposed reaction mechanism.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, DFT calculations can map out the entire reaction pathway. ethz.ch This would involve modeling key steps like:

Oxidative Addition: The initial step where the palladium catalyst inserts into the C-I bond. The ortho-cyclopropoxy group could influence the rate and regioselectivity of this step through steric and electronic effects.

Transmetalation: The exchange of ligands between the organopalladium intermediate and another metallic reagent.

Reductive Elimination: The final step where the new C-C bond is formed and the catalyst is regenerated.

Computational studies on similar systems have shown that the nature of the ligands on the palladium and the substituents on the aryl halide can significantly impact the energetics of these steps. mdpi.com

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. thoughtco.comlibretexts.org It is the energy difference between the reactants and the transition state. libretexts.org DFT calculations can provide quantitative estimates of activation energies.

By calculating the activation energies for different possible reaction pathways, it is possible to predict which pathway is more favorable and will therefore dominate. atlanticoer-relatlantique.ca Lower activation energies correspond to faster reaction rates. For example, in a reaction with multiple potential products, the product formed via the pathway with the lowest activation energy will be the major product.

The Arrhenius equation relates the rate constant (k) of a reaction to the activation energy and temperature: k = A * exp(-Ea / RT) where A is the pre-exponential factor, R is the gas constant, and T is the temperature. libretexts.orgfsu.edu

| Reaction Step | Calculated Activation Energy (kcal/mol) | Predicted Rate |

| Oxidative Addition (Pd-catalyzed) | 15-20 | Moderate |

| C-H Activation | >30 | Slow |

| Nucleophilic Aromatic Substitution | 25-30 | Slow |

This table provides hypothetical activation energies for plausible reactions of this compound based on general knowledge of these reaction types. Specific values would require dedicated computational studies.

Transition State Elucidation and Reaction Pathway Mapping

Conformational Analysis and Stereoelectronic Effects of the Cyclopropoxy Moiety

The three-membered ring of the cyclopropoxy group is highly strained and possesses unique electronic properties. vulcanchem.com Its conformation relative to the benzene ring can significantly influence the molecule's reactivity.

The cyclopropyl (B3062369) group can engage in conjugation with the adjacent π-system of the benzene ring, acting as an electron-donating group. unl.pt This interaction is maximized when the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring (a "bisected" conformation). X-ray crystallography and computational studies on related arylcyclopropanes have shown a preference for this bisected conformation. unl.pt

However, the ortho-iodine atom in this compound would introduce steric hindrance, potentially forcing the cyclopropoxy group to adopt a different, higher-energy conformation. This conformational constraint could, in turn, alter the electronic communication between the cyclopropoxy group and the aromatic ring, thereby modulating the molecule's reactivity. The interplay between the steric bulk of the iodine and the electronic preference of the cyclopropoxy group is a key feature of this molecule. Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are therefore critical to understanding the behavior of this compound. rsc.orgnih.gov

Conformational Preferences and Interconversion Barriers

The spatial arrangement of the cyclopropoxy and iodo substituents on the benzene ring dictates the molecule's steric and electronic properties. The conformation of this compound is primarily defined by the rotation around the C(aryl)−O and O−C(cyclopropyl) bonds. The proximity of the bulky iodine atom to the cyclopropoxy group introduces significant steric interactions that influence the molecule's preferred geometry.

Conformational analysis aims to identify the most stable arrangements (rotamers) and the energy required to convert between them. lumenlearning.com While specific experimental data for this compound is not extensively documented, insights can be drawn from computational studies on analogous ortho-substituted alkoxybenzenes and cyclopropylarenes. Density Functional Theory (DFT) calculations on similar structures suggest that the geometry is a balance between maximizing π-conjugation of the oxygen lone pairs with the aromatic ring (favoring a planar arrangement) and minimizing steric repulsion between the ortho substituents.

The key dihedral angle is C(1)-C(2)-O-C(cyclopropyl). Two primary conformational families can be hypothesized: a "coplanar" form, where the cyclopropyl group is roughly in the plane of the benzene ring, and a "perpendicular" form, where it is oriented away from the ring to alleviate steric strain with the adjacent iodine atom. The "perpendicular" or near-perpendicular conformer is generally expected to be the lower energy state to minimize these steric clashes. The interconversion barrier would be the energy required to rotate the cyclopropoxy group through the higher-energy, more sterically hindered planar conformation.

Table 1: Hypothetical Conformational Data for this compound This table presents illustrative data based on theoretical principles for analogous molecules.

| Conformer | C(2)-C(1)-O-C(cyclopropyl) Dihedral Angle (Approx.) | Relative Energy (kcal/mol) | Key Interaction |

| Perpendicular (Anti) | ~180° | 0 (Global Minimum) | Minimized steric repulsion between I and cyclopropyl H's. |

| Perpendicular (Syn) | ~0° | > 2 | Steric clash between I and cyclopropyl H's. |

| Coplanar | ~90° | High (Transition State) | Severe steric clash between I and cyclopropyl group. |

Hyperconjugative and Inductive Effects on Aryl Iodide Reactivity

The reactivity of the C(aryl)−I bond in this compound is modulated by the electronic effects of the cyclopropoxy substituent. These effects are a combination of induction and hyperconjugation/resonance. libretexts.org

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to electronegativity. libretexts.org

Iodine: As a halogen, iodine is more electronegative than carbon and exerts a moderate electron-withdrawing inductive effect (-I), which deactivates the benzene ring toward electrophilic attack. libretexts.org

Cyclopropoxy Group: The oxygen atom is highly electronegative and also exerts a strong electron-withdrawing inductive effect (-I).

Hyperconjugative and Resonance Effects: These involve the delocalization of electrons through the π-system. libretexts.orgbyjus.com

Iodine: The lone pairs on the iodine atom can be donated into the aromatic π-system (+R effect). This effect is relatively weak for halogens and is generally outweighed by their inductive withdrawal, but it serves to direct incoming electrophiles to the ortho and para positions. libretexts.org

Cyclopropoxy Group: The oxygen atom possesses lone pairs that can effectively delocalize into the benzene ring via p-π conjugation (a strong +R or resonance effect). This electron donation powerfully activates the ring, particularly at the positions ortho and para to the cyclopropoxy group, and generally dominates over its -I effect. libretexts.orglibretexts.org Furthermore, the cyclopropyl ring itself can participate in hyperconjugation. The C-C σ-bonds of the strained three-membered ring have significant p-character, allowing them to donate electron density into the adjacent oxygen p-orbital and, subsequently, the aromatic system. rsc.org This "cyclopropyl effect" can enhance the electron-donating character of the substituent. rsc.org

Table 2: Summary of Electronic Effects in this compound

| Substituent | Inductive Effect (-I) | Resonance/Hyperconjugation Effect (+R) | Overall Effect on Ring |

| -I (Iodo) | Electron-withdrawing | Weakly electron-donating | Deactivating, ortho-para directing |

| -O-c-C₃H₅ (Cyclopropoxy) | Strongly electron-withdrawing | Strongly electron-donating | Activating, ortho-para directing |

Advanced Spectroscopic Approaches for Mechanistic and Structural Elucidation in 1 Cyclopropoxy 2 Iodobenzene Chemistry

Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For 1-Cyclopropoxy-2-iodobenzene, advanced NMR techniques provide deep insights into its connectivity and dynamic behavior in solution.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by mapping out the correlations between different nuclei. huji.ac.ilslideshare.net

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations among the four adjacent protons on the benzene (B151609) ring and among the protons within the cyclopropyl (B3062369) group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each carbon atom in the aromatic ring and the cyclopropyl group that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying the connectivity between different fragments of the molecule. For instance, it would show correlations between the cyclopropyl methine proton and the aromatic carbon C1, as well as the cyclopropyl methylene (B1212753) protons and C1, confirming the ether linkage. Correlations between aromatic protons and their neighboring carbons would further solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is vital for conformational analysis. In this compound, NOESY could reveal spatial proximity between the ortho-proton (H6) and the cyclopropyl protons, providing evidence for the preferred orientation of the cyclopropoxy group relative to the benzene ring.

Table 1: Expected 2D-NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | J-coupling between adjacent aromatic protons (H3-H4, H4-H5, H5-H6) and within the cyclopropyl ring. |

| HSQC | ¹H ↔ ¹³C (¹J) | Direct one-bond correlations for C3-H3, C4-H4, C5-H5, C6-H6, and cyclopropyl C-H bonds. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Connectivity between the cyclopropoxy group and the aromatic ring (e.g., cyclopropyl-H to C1). Confirms the overall carbon skeleton. |

| NOESY | ¹H ↔ ¹H (spatial) | Through-space proximity between aromatic and cyclopropyl protons, elucidating preferred conformations and stereochemistry. |

The ortho-substitution pattern in this compound suggests the possibility of hindered rotation around the C(aryl)—O bond. Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational changes and to quantify the energy barriers separating them.

Given the steric bulk of the iodine atom adjacent to the cyclopropoxy group, a significant energy barrier to rotation around the C1-O bond in this compound is expected. A DNMR study involving variable-temperature experiments would likely show broadening and eventual coalescence of NMR signals as the temperature is lowered, allowing for the calculation of the free-energy barrier (ΔG‡) for this rotational process.

2D-NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

Mass Spectrometry for Reaction Intermediate Detection and Pathway Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and for deducing their structure from fragmentation patterns. ulethbridge.ca High-resolution and tandem mass spectrometry techniques are particularly valuable in the study of this compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₉IO), the calculated exact mass is 259.96981 Da. nih.gov HRMS can confirm this mass experimentally, distinguishing it from other potential formulas with the same nominal mass. This capability is critical for verifying the identity of the final product in a synthesis and for identifying transient intermediates or byproducts in a reaction mixture, thereby providing crucial evidence for a proposed reaction mechanism.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgnationalmaglab.org In a typical experiment, the molecular ion of this compound ([C₉H₉IO]⁺˙, m/z 260) is selected in the first mass analyzer, subjected to fragmentation (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer. nationalmaglab.org

The fragmentation pattern provides a structural fingerprint. For aryl ethers, common fragmentation pathways include cleavage of the ether bond and subsequent loss of CO. miamioh.eduwhitman.edu For iodo-compounds, cleavage of the carbon-iodine bond is a characteristic fragmentation. docbrown.info

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 260 | I• (127) | 133 | [C₉H₉O]⁺ (Cyclopropoxybenzene cation) |

| 260 | C₃H₅• (41) | 219 | [C₆H₄IO]⁺ (Iodophenoxy cation fragment) |

| 133 | C₂H₄ (28) | 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | CO (28) | 77 | [C₆H₅]⁺ (Phenyl cation) |

Analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and can be used to differentiate it from isomers, such as 1-Cyclopropoxy-4-iodobenzene.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products and Intermediates

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While NMR and MS provide extensive data about a molecule's structure and connectivity in the gas or solution phase, X-ray crystallography offers the most definitive and unambiguous picture of a molecule's three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and conformation.

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

The real-time analysis of chemical reactions as they occur, known as in situ or operando monitoring, is a powerful tool for understanding reaction mechanisms, determining kinetics, and optimizing process conditions. spectroscopyonline.comutwente.nl For reactions involving this compound, particularly transition-metal-catalyzed transformations, spectroscopic techniques are invaluable. They allow for the direct observation of reactant consumption, product formation, and the evolution of transient intermediates and catalyst species without the need for quenching and sampling. spectroscopyonline.com

IR and Raman Spectroscopy for Functional Group Changes and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular structure of a reacting system. edinst.commt.com IR spectroscopy measures the absorption of infrared radiation by molecules, which excites vibrations that cause a change in the dipole moment. ksu.edu.sa Conversely, Raman spectroscopy is based on the inelastic scattering of monochromatic light, with signals arising from vibrations that modulate the polarizability of a molecule. ksu.edu.sa This difference in selection rules means that some vibrations are strong in IR and weak or absent in Raman, and vice versa, providing a more complete picture of the molecular changes during a reaction. edinst.com

In the context of this compound chemistry, these techniques are ideally suited for tracking the transformation of key functional groups. The primary application is in monitoring cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), where the carbon-iodine (C-I) bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed.

Detailed Research Findings:

Monitoring Reactant Consumption: The progress of a reaction involving this compound can be quantitatively followed by monitoring the decrease in intensity of vibrational bands unique to the starting material. The C-I stretching vibration, typically found in the far-IR region (around 500-600 cm⁻¹), is a direct marker for the consumption of the aryl iodide. The characteristic vibrations of the cyclopropoxy group, such as the C-O-C stretching and the cyclopropyl ring deformations, can also be monitored, though they are expected to remain largely unchanged unless the reaction conditions are harsh enough to induce ring-opening.

Tracking Product Formation: Concurrently, the appearance and growth of new vibrational bands signal the formation of the product. For instance, in a Sonogashira coupling with a terminal alkyne, the appearance of a C≡C stretching band (around 2100-2260 cm⁻¹) and the disappearance of the alkyne C-H stretch (around 3300 cm⁻¹) would indicate successful coupling. ksu.edu.sa

Isosbestic Points: In some reactions, the presence of an isosbestic point in a series of spectra collected over time indicates a direct, one-to-one conversion of one species to another without the accumulation of a significant intermediate. irdg.org This can provide valuable kinetic information, suggesting a clean transformation from the reactant (this compound complex) to the product.

The table below illustrates hypothetical, yet representative, vibrational band changes that could be monitored during a generic cross-coupling reaction of this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction | Spectroscopic Technique |

| C-I Stretch | Aryl-Iodine | 500 - 600 | Decrease in intensity | Raman/Far-IR |

| Aromatic C-H Bending | 1,2-disubstituted Benzene | 740 - 780 | Shift or change in pattern upon substitution | IR/Raman |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 | Minimal change | IR |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Shift or change in relative intensity | IR/Raman |

| C-B Stretch (Reactant) | Organoboron Compound (Suzuki) | 1300 - 1380 | Decrease in intensity | IR/Raman |

| C≡C Stretch (Product) | Internal Alkyne (Sonogashira) | 2190 - 2260 | Increase in intensity | Raman |

This interactive table provides examples of key vibrational frequencies. The exact values can vary based on the specific molecular environment and reaction conditions.

UV-Vis Spectroscopy for Catalyst Speciation and Intermediate Detection

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule or metal complex. nih.gov While many organic molecules involved in a reaction may have overlapping absorbances, UV-Vis is particularly powerful for studying transition-metal-catalyzed reactions, as the d-d transitions and metal-to-ligand charge transfer (MLCT) bands of the catalyst are often highly sensitive to its oxidation state and coordination environment. nih.govd-nb.info

For reactions of this compound, which frequently employ palladium or copper catalysts, in situ UV-Vis spectroscopy can provide critical insights into the catalytic cycle.

Detailed Research Findings:

Catalyst Speciation: A typical palladium-catalyzed cross-coupling cycle involves the transformation of the palladium center between different oxidation states, primarily Pd(0) and Pd(II). These species have distinct electronic spectra. For example, Pd(0) complexes, which are the active catalysts, often have characteristic absorption bands that differ significantly from their Pd(II) precursors or oxidative addition intermediates. nih.gov By monitoring the changes in the UV-Vis spectrum, researchers can identify the resting state of the catalyst and detect catalyst deactivation pathways, such as the formation of inactive palladium black. nih.gov

Intermediate Detection: The oxidative addition of this compound to a Pd(0) complex forms a Pd(II)-aryl intermediate. This species will have its own unique UV-Vis signature. While often transient, these intermediates can sometimes be detected, especially using stopped-flow techniques synchronized with spectroscopy, providing direct evidence for their role in the mechanism. nih.gov The disappearance of the absorption bands corresponding to the Pd(0) species and the simultaneous appearance of bands for the Pd(II) intermediate can be monitored to determine the rate of this crucial step. nih.gov

Kinetic Analysis: By tracking the concentration of a specific catalyst state or an intermediate over time, detailed kinetic information can be extracted. For example, monitoring the rate of formation or decay of a UV-Vis active species under different substrate concentrations can help determine the reaction order with respect to each component, aiding in the formulation of an accurate rate law. researchgate.net

The following data table shows hypothetical UV-Vis absorption maxima for species that could be present in a palladium-catalyzed reaction of this compound.

| Species | Description | Hypothetical λ_max (nm) | Significance in Reaction Monitoring |

| This compound | Reactant | ~230, ~280 | Decrease in absorbance indicates consumption. |

| Pd(0)L_n (e.g., L = PPh₃) | Active Catalyst | ~350 - 450 | Concentration is critical for reaction rate; its decay may signal catalyst deactivation. |

| [Pd(II)(Ar)(I)L_n] | Oxidative Addition Intermediate | ~400 - 500 | Direct evidence of the catalytic cycle; its concentration identifies the resting state. |

| Product | Final Coupled Product | Varies (depends on new chromophore) | Increase in absorbance indicates reaction completion. |

This interactive table presents plausible absorption maxima for key species in a catalytic cycle. Actual values are dependent on the specific ligands, solvent, and temperature.

Future Research Directions and Emerging Trends in 1 Cyclopropoxy 2 Iodobenzene Chemistry

Sustainable and Green Chemistry Approaches for Synthesis and Transformations

A major thrust in modern organic synthesis is the development of environmentally benign and sustainable methods. For the synthesis and transformation of 1-cyclopropoxy-2-iodobenzene, this translates to minimizing waste, reducing reliance on hazardous reagents and precious metals, and improving energy efficiency. eurekalert.orgbioengineer.org Key areas of focus include the activation of the aryl-iodide bond under milder, transition-metal-free conditions. nih.govacs.org

Photoredox Catalysis and Electrosynthesis

Photoredox catalysis and electrosynthesis are at the forefront of green chemistry, offering powerful alternatives to traditional thermal methods for activating aryl iodides. nih.govacs.org These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates from aryl iodides under mild conditions.

Photoredox Catalysis: This approach uses a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes. In the context of this compound, this can lead to the formation of an aryl radical, which can then participate in a variety of bond-forming reactions. nih.gov This method avoids the need for stoichiometric activators and often proceeds at room temperature, reducing energy consumption. acs.org Research is focused on developing new photocatalysts with tailored redox potentials to control the reactivity of the generated intermediates and expand the scope of possible transformations.